molecular formula C19H27NO3 B12777283 3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate CAS No. 92955-92-5

3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate

Cat. No.: B12777283
CAS No.: 92955-92-5
M. Wt: 317.4 g/mol
InChI Key: FWNLSTJGPPWZGW-UHFFFAOYSA-N
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Description

3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate is a complex organic compound that features a quinuclidine moiety, a cyclopentyl group, and a glycolate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate typically involves the reaction of quinuclidinol with a suitable ester derivative under specific conditions. For instance, the reaction of methyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate with 3-quinuclidinol in n-heptane has been documented . The reaction conditions often include the use of solvents like dichloromethane and purification techniques such as slow evaporation to obtain crystals suitable for X-ray structure determination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or acids, while reduction could produce alcohols.

Scientific Research Applications

3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on biological systems, particularly its role as a muscarinic receptor antagonist.

    Medicine: Potential therapeutic applications in treating diseases like chronic obstructive pulmonary disease (COPD) and Alzheimer’s disease due to its anticholinergic properties.

    Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its action as a muscarinic receptor antagonist. It binds to muscarinic receptors in the central and peripheral nervous systems, blocking the action of acetylcholine. This inhibition can lead to various physiological effects, such as reduced muscle contractions and decreased glandular secretions. The molecular targets include the M1, M2, and M3 subtypes of muscarinic receptors, and the pathways involved are related to the cholinergic signaling system.

Comparison with Similar Compounds

Similar Compounds

    3-Quinuclidinyl benzilate: Another muscarinic receptor antagonist with similar pharmacological properties.

    3-Quinuclidinyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate: Shares structural similarities and is used in similar applications.

Uniqueness

3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a potent muscarinic receptor antagonist makes it valuable for both research and therapeutic purposes.

Properties

CAS No.

92955-92-5

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate

InChI

InChI=1S/C19H27NO3/c1-14(2)7-10-19(22,16-5-3-4-6-16)18(21)23-17-13-20-11-8-15(17)9-12-20/h15-17,22H,1,3-6,8-9,11-13H2,2H3

InChI Key

FWNLSTJGPPWZGW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C#CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O

Origin of Product

United States

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